4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Overview
Description
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a heterocyclic compound with a molecular formula of C8H10N2O2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Indazole compounds have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole compounds generally interact with their targets by binding to the active site, thereby inhibiting the activity of the target .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the potential targets, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .
Biochemical Analysis
Biochemical Properties
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), thereby exhibiting anti-inflammatory effects. Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in osteoarthritis cartilage explants, this compound inhibits the production of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), which are key players in the degradation of cartilage . This inhibition helps in reducing inflammation and preventing further tissue damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, it modulates the activity of MMPs by binding to their catalytic domains, thereby preventing the breakdown of extracellular matrix components . This compound also influences gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of inflammatory mediators and preservation of tissue integrity in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions. The compound also affects metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be directed to specific organelles through targeting signals and post-translational modifications . This localization is essential for its role in modulating cellular processes and exerting its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Indazole: A parent compound with similar structural features but lacking the carboxylic acid group.
1H-indazole-3-carboxylic acid: A similar compound with the carboxylic acid group at a different position on the indazole ring.
Uniqueness
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTOLZCFRFGINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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